molecular formula C22H29N3O5S B2362949 N-(2-(4-ethoxyphenylsulfonamido)ethyl)-4-pivalamidobenzamide CAS No. 1091430-01-1

N-(2-(4-ethoxyphenylsulfonamido)ethyl)-4-pivalamidobenzamide

Cat. No. B2362949
CAS RN: 1091430-01-1
M. Wt: 447.55
InChI Key: YPMDBSFFFVBHPM-UHFFFAOYSA-N
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Description

N-(2-(4-ethoxyphenylsulfonamido)ethyl)-4-pivalamidobenzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological and pathological processes. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders, such as type 2 diabetes, obesity, and cancer.

Scientific Research Applications

COX-2 Inhibition for Anti-inflammatory Applications

This compound has been researched for its potential as a selective COX-2 inhibitor. COX-2 is an enzyme that plays a role in inflammation and pain, and selective inhibition can provide relief without the gastrointestinal side effects associated with non-selective NSAIDs .

Synthesis of Polysubstituted Imidazo[1,2-a]pyridines

The compound’s structure is conducive to the synthesis of polysubstituted imidazo[1,2-a]pyridines, which are important in medicinal chemistry due to their antibacterial, anti-inflammatory, antiviral, and anticancer properties .

Development of New Medicinal Chemistry Methods

Its structure allows for the development of novel methods in synthetic organic and pharmaceutical chemistry, particularly in the synthesis of bioactive natural products and biological molecules that may be good drug candidates .

Enhancement of O-GlcNAcylation on Mitochondrial Proteins

There is evidence that the activation of the O-GlcNAc pathway, to which this compound could contribute, is conducive to the survival of cells and tissues, indicating its potential in pro-survival pathways .

Pain Management

Due to its role as a COX-2 inhibitor, the compound could be used in the management of pain, offering a potentially safer alternative to traditional pain medications .

Fever Reduction

By inhibiting the COX-2 enzyme, which is involved in the fever response, this compound could be used to develop medications that help reduce fever .

Cancer Research

Given its potential role in the synthesis of compounds with anticancer properties, this compound could be valuable in cancer research, particularly in the design of new chemotherapy agents .

Drug Design and Discovery

The compound’s versatile structure makes it a valuable scaffold for drug design and discovery, aiding in the creation of new drugs with improved efficacy and reduced side effects .

properties

IUPAC Name

4-(2,2-dimethylpropanoylamino)-N-[2-[(4-ethoxyphenyl)sulfonylamino]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S/c1-5-30-18-10-12-19(13-11-18)31(28,29)24-15-14-23-20(26)16-6-8-17(9-7-16)25-21(27)22(2,3)4/h6-13,24H,5,14-15H2,1-4H3,(H,23,26)(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMDBSFFFVBHPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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